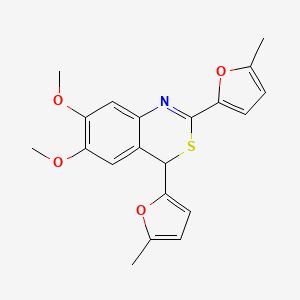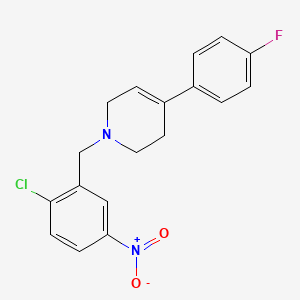![molecular formula C25H22O4 B5116758 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as MDCC, is a synthetic compound that has been widely used in scientific research. MDCC belongs to the class of cyclobutane carboxylic acid derivatives and is known for its unique structural and pharmacological properties.
作用机制
The mechanism of action of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of COX-2, an enzyme responsible for the production of inflammatory mediators such as prostaglandins. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to selectively inhibit COX-2 activity, while sparing the activity of COX-1, an enzyme that plays a vital role in maintaining normal physiological functions.
Biochemical and physiological effects:
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to possess antitumor activity against various cancer cell lines. Additionally, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to have a favorable safety profile in animal studies.
实验室实验的优点和局限性
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in inflammation and cancer. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy. However, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. Additionally, the synthesis of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid requires advanced organic chemistry techniques, which may limit its accessibility to researchers.
未来方向
There are several future directions for 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid research. One potential direction is to investigate the potential of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid as a cancer therapy. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Another potential direction is to develop more potent and selective COX-2 inhibitors based on the structure of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. Finally, further studies are needed to fully understand the mechanism of action of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is a synthetic compound that has been widely used in scientific research. It exhibits potent anti-inflammatory and analgesic effects, possesses antitumor activity, and selectively inhibits COX-2 activity. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has several advantages for lab experiments, but its poor solubility in water and the complexity of its synthesis may limit its accessibility to researchers. Further studies are needed to fully understand the potential therapeutic applications of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid.
合成方法
The synthesis of 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid involves several steps and requires advanced organic chemistry techniques. The first step involves the synthesis of 2-methylphenol, which is then converted into 2-methylphenylacetic acid. This acid is then converted into 2-methylphenylacetyl chloride, which is reacted with diphenylcyclobutene to produce 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. The final product is purified using column chromatography to obtain pure 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid.
科学研究应用
3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research due to its unique pharmacological properties. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has also been shown to possess antitumor activity against various cancer cell lines. Additionally, 3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been used as a tool to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer.
属性
IUPAC Name |
3-(2-methylphenoxy)carbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-10-8-9-15-19(16)29-25(28)23-20(17-11-4-2-5-12-17)22(24(26)27)21(23)18-13-6-3-7-14-18/h2-15,20-23H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLIJJPZVMJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

